molecular formula C₃H₃F₂KO₂S B1145875 Difluoromethylthioacetic acid CAS No. 83494-32-0

Difluoromethylthioacetic acid

Cat. No.: B1145875
CAS No.: 83494-32-0
M. Wt: 180.21
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Preparation Methods

Synthetic Routes and Reaction Conditions

Difluoromethylthioacetic acid is typically synthesized through the reaction of difluoromethylthiomethanol with acetic anhydride under basic conditions and heating . The reaction involves the substitution of the hydroxyl group with an acetyl group, forming the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Difluoromethylthioacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols.

    Substitution: Nucleophilic substitution reactions can replace the difluoromethylthio group with other functional groups[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic conditions[][3].

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted acetic acids depending on the nucleophile used[][3].

Scientific Research Applications

Difluoromethylthioacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Difluoromethylthioacetic acid exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The difluoromethylthio group can participate in nucleophilic substitution reactions, while the carboxylate group can act as an electrophile in condensation reactions. These properties make it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Difluoromethylthioacetic Acid: Similar structure but lacks the potassium salt form.

    Difluoromethylsulfanyl-Acetic Acid: Similar functional groups but different molecular structure.

    Methyl Difluoromethylthioacetic Acetate: An ester derivative of this compound.

Uniqueness

This compound is unique due to its potassium salt form, which enhances its solubility and reactivity in various solvents. This makes it particularly useful in industrial applications where solubility and reactivity are critical factors .

Properties

IUPAC Name

2-(difluoromethylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F2O2S/c4-3(5)8-1-2(6)7/h3H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMOZGHFFIXBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83494-32-0
Record name 2-[(difluoromethyl)sulfanyl]acetic acid
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